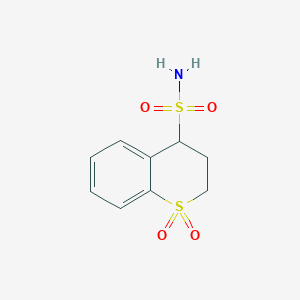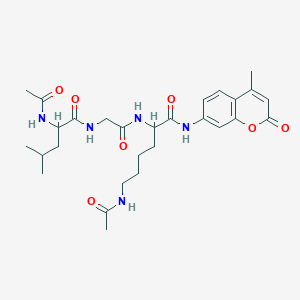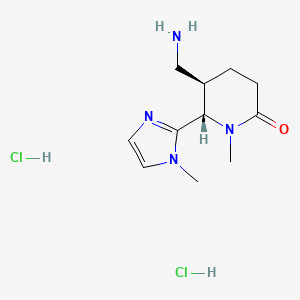
(5R,6S)-5-(Aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride is a synthetic compound with a complex structure It features a piperidin-2-one core substituted with an aminomethyl group, a methyl group, and an imidazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride involves multiple steps. The starting materials typically include piperidin-2-one derivatives and imidazole derivatives. The synthetic route may involve:
Formation of the Piperidin-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the aminomethyl group and the imidazolyl group through nucleophilic substitution reactions.
Methylation: Addition of methyl groups using methylating agents such as methyl iodide or dimethyl sulfate.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Pathways: Affecting cellular processes such as apoptosis, cell proliferation, or differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1H-imidazol-2-yl)piperidin-2-one dihydrochloride: Lacks the additional methyl group on the imidazole ring.
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one: Lacks the dihydrochloride salt form.
Uniqueness
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride is unique due to its specific substitution pattern and the presence of both the aminomethyl and imidazolyl groups
Propriétés
Formule moléculaire |
C11H20Cl2N4O |
|---|---|
Poids moléculaire |
295.21 g/mol |
Nom IUPAC |
(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-14-6-5-13-11(14)10-8(7-12)3-4-9(16)15(10)2;;/h5-6,8,10H,3-4,7,12H2,1-2H3;2*1H/t8-,10+;;/m1../s1 |
Clé InChI |
TVMRRBBGEKHKAG-WAZPLGGWSA-N |
SMILES isomérique |
CN1C=CN=C1[C@@H]2[C@H](CCC(=O)N2C)CN.Cl.Cl |
SMILES canonique |
CN1C=CN=C1C2C(CCC(=O)N2C)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13647923.png)
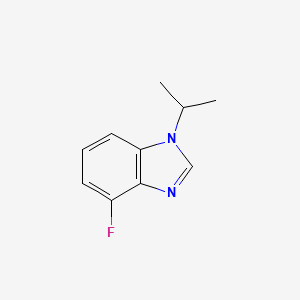
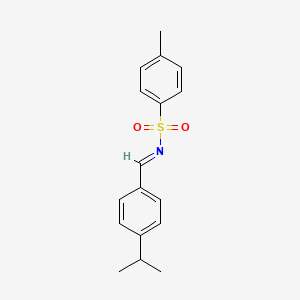
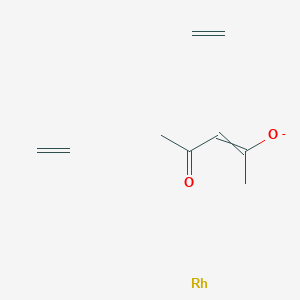
![8-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13647948.png)
![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)

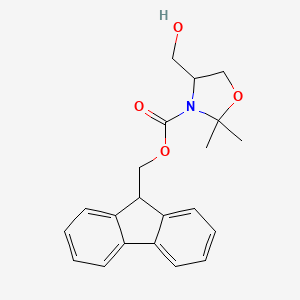
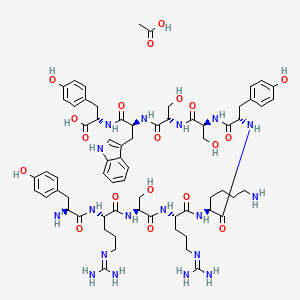

![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
![3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13647994.png)
